4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a sulfonamide group, and a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated imidazo[1,2-a]pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for higher yields and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could be modified to enhance its activity against certain diseases, such as cancer or bacterial infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide: Lacks the fluorine atom, which could influence its electronic properties and reactivity.
Uniqueness
The presence of both the fluorine atom and the methyl group in 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide makes it unique. These substituents can significantly impact the compound’s reactivity, stability, and interaction with biological targets, potentially making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-14-9-10-24-13-19(22-20(24)11-14)15-3-2-4-17(12-15)23-27(25,26)18-7-5-16(21)6-8-18/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUCHFDATUOWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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